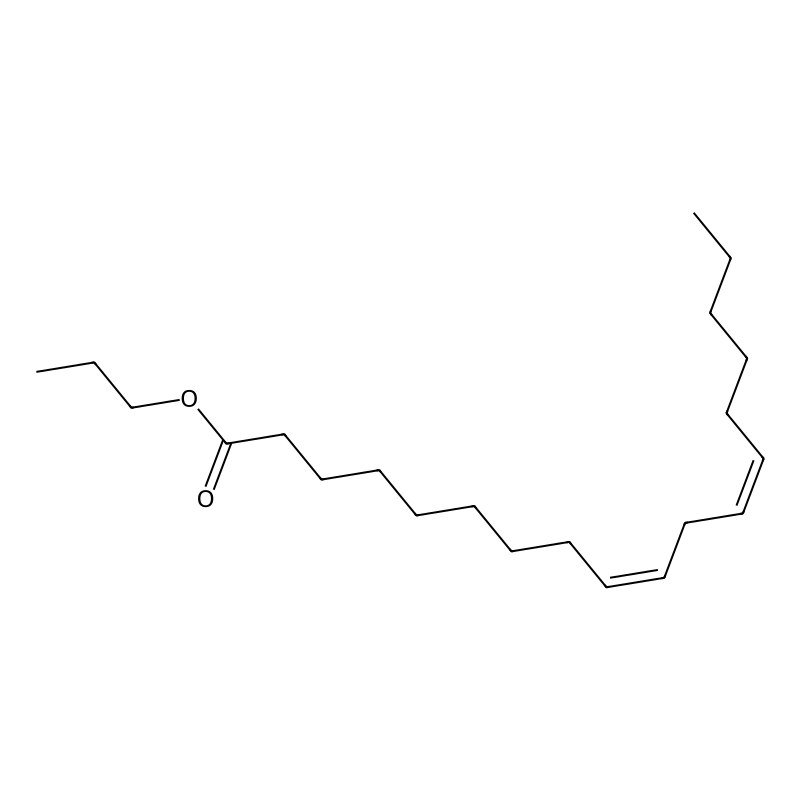

Linoleic acid propyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Biodiesel Production:

LAPE, along with other fatty acid propyl esters, have been explored as potential biodiesel feedstocks. Biodiesel is a renewable fuel alternative to conventional diesel derived from vegetable oils. A study published in the Journal of the American Oil Chemists' Society investigated the production of biodiesel from Linoleic Acid and other fatty acids using propyl alcohol as the esterification agent. The findings suggest that LAPE can be a viable biodiesel source, although further research is needed to optimize production methods and assess its overall efficiency compared to other feedstocks [].

Antibacterial Properties:

Limited research suggests LAPE might possess some antibacterial properties. A study published in Grasas y Aceites explored the antimicrobial activity of various fatty acid esters against foodborne pathogens. The results showed that LAPE exhibited mild antibacterial activity against some bacterial strains, but further investigation is needed to understand the mechanisms behind this effect and its potential applications.

Pharmaceutical Uses (Limited Research):

There's limited scientific literature on the direct use of LAPE for pharmaceutical purposes. However, Linoleic Acid, the parent compound of LAPE, is an essential fatty acid with various health benefits. Studies suggest Linoleic Acid plays a role in skin health, inflammation regulation, and cardiovascular function [, ]. Whether LAPE possesses similar properties or offers any therapeutic advantages requires further scientific exploration.

Linoleic acid propyl ester is an organic compound classified as a fatty acid ester, formed through the reaction of linoleic acid and propanol. Its chemical formula is and it is commonly represented as propyl linoleate. This compound is notable for its role in various biochemical processes and applications in industries such as food, cosmetics, and biofuels.

Linoleic acid itself is an essential omega-6 fatty acid that plays a critical role in human health, particularly in maintaining cell membrane integrity and regulating inflammatory responses. The esterification of linoleic acid with propanol results in a compound that retains the beneficial properties of linoleic acid while modifying its physical and chemical characteristics.

The formation of linoleic acid propyl ester occurs through an esterification reaction, where the hydroxyl group of propanol reacts with the carboxylic acid group of linoleic acid, resulting in the release of water. The general reaction can be represented as follows:

This reaction can be catalyzed by either acidic or basic catalysts, with sulfuric acid being a common choice due to its effectiveness in promoting the reaction.

The synthesis of linoleic acid propyl ester can be achieved through several methods:

- Conventional Esterification: This involves heating linoleic acid with excess propanol in the presence of a catalyst (such as sulfuric acid) to promote the reaction.

- Transesterification: This method utilizes triglycerides (fats or oils) as starting materials, which are reacted with propanol to produce fatty acid esters including linoleic acid propyl ester.

- Supercritical Fluid Technology: Recent advancements have explored using supercritical fluids (such as supercritical carbon dioxide) for more efficient synthesis under milder conditions .

- Enzymatic Synthesis: Lipases can catalyze the esterification process under mild conditions, providing a more environmentally friendly approach to synthesis.

Linoleic acid propyl ester has several applications across various industries:

- Cosmetics and Personal Care: It is used as an emollient and skin-conditioning agent due to its moisturizing properties.

- Food Industry: As a food additive, it can enhance flavor profiles and improve texture.

- Biofuels: Linoleic acid propyl ester can be blended with diesel fuels to improve fuel properties and reduce emissions.

- Pharmaceuticals: Its potential health benefits make it a candidate for formulations aimed at improving cardiovascular health .

Studies on linoleic acid propyl ester indicate that it interacts with various biological macromolecules, including enzymes and receptors. These interactions can influence metabolic pathways and cellular responses. For instance, it may modulate inflammatory responses by interacting with signaling molecules involved in immune responses .

Linoleic acid propyl ester shares similarities with other fatty acid esters but has unique characteristics due to its specific fatty acid composition. Below are some comparable compounds:

| Compound Name | Chemical Formula | Source/Description |

|---|---|---|

| Oleic Acid Propyl Ester | C21H40O2 | Derived from oleic acid; known for heart health benefits. |

| Palmitic Acid Propyl Ester | C21H42O2 | Derived from palm oil; used in food and personal care products. |

| Stearic Acid Propyl Ester | C21H42O2 | Commonly found in animal fats; used for hardening products. |

| Linolenic Acid Propyl Ester | C21H38O2 | Derived from linolenic acid; known for anti-inflammatory properties. |

Uniqueness of Linoleic Acid Propyl Ester

What sets linoleic acid propyl ester apart is its specific structure derived from an essential fatty acid that plays a crucial role in human health. Its potential applications in both health-related fields and industrial uses make it a versatile compound worthy of further exploration.

Enzymatic Esterification Strategies for Lipid Conjugation

Enzymatic esterification has emerged as a sustainable method for synthesizing linoleic acid propyl ester, leveraging lipases to catalyze the reaction between linoleic acid and propanol. Candida rugosa lipase and Novozym 435 (immobilized Candida antarctica lipase B) are widely employed due to their high catalytic efficiency and stability under non-aqueous conditions. For instance, studies using Candida rugosa lipase in iso-octane achieved 95.9% conversion of phytosterol linolenate via transesterification, demonstrating the enzyme’s adaptability to structurally similar esters.

Ultrasound-assisted enzymatic reactions further enhance reaction kinetics by improving substrate mixing and reducing mass transfer limitations. A notable example includes the synthesis of ascorbyl linoleate using Novozym 435 under ultrasonic conditions, which achieved 90% yield within 1 hour at 70°C. The addition of molecular sieves (4 Å) to adsorb water byproducts optimizes equilibrium displacement, critical for high conversion rates in esterification.

Table 1: Optimization Parameters for Enzymatic Synthesis

| Lipase Type | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Candida rugosa | Iso-octane | 40 | 2 hours | 95.9 |

| Novozym 435 | tert-Butanol | 70 | 1 hour | 90 |

These strategies underscore the role of solvent polarity, enzyme loading, and water management in maximizing esterification efficiency.

Solvent-Free Catalytic Approaches in Ester Synthesis

Solvent-free systems minimize environmental impact and simplify downstream purification. Pseudo-protic ionic liquids (PPILs), such as L-leucine propyl ester linoleate, exemplify this approach by serving as both catalysts and reaction media. Synthesized through neutralization of L-leucine propyl hydrochloride with fatty acids, these ILs facilitate esterification at 313 K without traditional solvents. The absence of volatile organic compounds aligns with green chemistry mandates while maintaining high purity (>99%).

Heterogeneous acid catalysts, though less explored for linoleic acid propyl ester, offer potential in solvent-free systems. For example, sulfonated carbon catalysts have been used in fatty acid esterification, achieving >90% yields at elevated temperatures. While direct studies on linoleic acid propyl ester are limited, the mechanistic similarity to other esters suggests feasibility under optimized conditions.

Table 2: Solvent-Free Catalytic Systems

| Catalyst Type | Temperature (K) | Reaction Time | Key Feature |

|---|---|---|---|

| L-leucine PPILs | 313 | 2 hours | Dual role as catalyst and media |

| Sulfonated carbon | 373–393 | 3–5 hours | High thermal stability |

Microbial Biosynthesis Pathways in Prokaryotic Systems

Microbial biosynthesis of linoleic acid propyl ester remains underexplored, though prokaryotic systems show promise via metabolic engineering. Escherichia coli and Bacillus subtilis engineered with heterologous lipases or esterases could theoretically catalyze esterification intracellularly. For instance, Rhizopus oryzae lipase expressed in E. coli has been used for biodiesel production, suggesting adaptability to propyl ester synthesis.

Additionally, fatty acid biosynthesis pathways in Streptomyces coelicolor could be modified to incorporate propanol as an acyl acceptor. While no direct studies exist, the microbial production of ethyl esters via alcohol acyltransferase activity provides a conceptual framework. Challenges include substrate toxicity and pathway regulation, necessitating further research into enzyme compatibility and host strain optimization.

Lactobacillus plantarum-Mediated Isomerization Pathways

Lactobacillus plantarum strains exhibit a unique capacity to isomerize LA into CLA and related esters, including linoleic acid propyl ester. In a dose-dependent study, L. plantarum YW11 converted LA into trans,trans-9,12-octadecadienoic acid propyl ester when supplemented with 10% (w/v) LA [1] [3]. Gas chromatography-mass spectrometry (GC-MS) analysis revealed that this strain produced linoleic acid propyl ester alongside rumenic acid (9-cis,11-trans-CLA) and stearic acid, highlighting its dual role in isomerization and esterification [1].

The biotransformation process is tightly linked to bacterial growth phases. Metabolite production peaks during the stationary phase, with L. plantarum K25 demonstrating increased linoleic acid propyl ester yields at higher LA concentrations (up to 10% w/v) [3]. This tolerance to LA is mediated by enzymatic detoxification mechanisms, where LA is converted into less toxic analogues such as propyl esters [3]. Key enzymes implicated in this pathway include:

- Linoleate isomerase: Catalyzes the conversion of LA into CLA isomers.

- Dehydrogenase: Introduces double bonds via oxidative reactions, facilitating ester formation [3].

Table 1: Metabolites Produced by L. plantarum Strains at Varying LA Concentrations

| LA Concentration (%) | Key Metabolites Identified | Yield (mg/L) |

|---|---|---|

| 1 | Linoelaidic acid, Stearic acid | 12.4 |

| 10 | Rumenic acid, Linoleic acid propyl ester | 504.3 |

Role of Linoleate Isomerase in Conjugated Linoleic Acid Production

Linoleate isomerase is central to CLA biosynthesis, enabling the geometric rearrangement of LA’s double bonds. In L. plantarum NGML2, this enzyme facilitates the production of 10E,12Z-octadecadienoic acid and (9E,11E)-octadecadienoic acid, which are precursors to esterified forms like linoleic acid propyl ester [2]. Molecular docking studies reveal that linoleate isomerase binds LA with a binding affinity of -8.9 kJ/mol, stabilizing the substrate in a conformation favorable for isomerization [2].

The enzyme’s activity is modulated by LA concentration. At 4% LA, L. plantarum NGML2 achieves optimal CLA yields (504.31 mg/L), which decline at higher concentrations due to substrate inhibition [2]. This aligns with findings in L. plantarum YW11, where linoleate isomerase operates synergistically with acetoacetate decarboxylase to channel CLA into esterification pathways [1].

Mechanistic Insights:

- Substrate binding: LA interacts with hydrophobic pockets in linoleate isomerase, guided by residues such as proline-188 [3].

- Double-bond shift: The enzyme relocates the Δ12 double bond of LA to Δ10, forming conjugated dienes [1].

- Esterification: Free CLA isomers are esterified with propanol, yielding linoleic acid propyl ester [1].

Hydratase-Mediated Metabolic Conversion Processes

10-Linoleic acid hydratase plays a pivotal role in hydrating LA into hydroxy fatty acids, which are further processed into esters. In L. plantarum YW11, this enzyme converts LA into 10-hydroxy-12-cis-octadecenoic acid, a precursor to propyl esters [1]. Hydration precedes esterification, as evidenced by the accumulation of hydroxy intermediates in LA-supplemented cultures [3].

Table 2: Enzymatic Activities in LA Biotransformation

| Enzyme | Function | Key Interaction Sites |

|---|---|---|

| 10-Linoleic acid hydratase | Adds water to LA’s double bond | Asp-126, His-290 |

| Dehydrogenase | Oxidizes hydroxy intermediates | FAD-binding domain |

| Ester synthase | Links fatty acids to propanol | Ser-144, Catalytic triad |

Molecular dynamics simulations demonstrate that hydratase stabilizes LA via hydrogen bonding with aspartate-126 and histidine-290, ensuring precise hydration at the Δ9 position [3]. The resulting hydroxy fatty acid undergoes β-oxidation or esterification, with propyl ester formation dominating in high-LA environments [1] [3].